1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline
Description
1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the triazoloquinoline family. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a nitrophenyl group attached at the 1-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c21-20(22)13-6-3-5-12(10-13)16-18-17-15-9-8-11-4-1-2-7-14(11)19(15)16/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYRFSUIRGHST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzoyl chloride with 2-aminobenzonitrile in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-donating groups on the triazole ring
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation. It has also shown promise as an antimicrobial agent.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with biological macromolecules. In the case of its anticancer activity, the compound intercalates into DNA, disrupting the replication process and leading to cell death. It also upregulates pro-apoptotic proteins such as BAX and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
1-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds also exhibit anticancer properties but differ in their specific molecular targets and pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
